(Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S2/c1-2-28-18-11-9-16(10-12-18)14-20-22(27)25(23(29)30-20)15-21(26)24-13-5-7-17-6-3-4-8-19(17)24/h3-4,6,8-12,14H,2,5,7,13,15H2,1H3/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYASDLSKAHRBJN-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities, particularly in anticancer, anti-inflammatory, and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its pharmacological potential based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolidin-4-one core, which is known for its ability to interact with various biological targets. The presence of the quinoline moiety and the ethoxybenzylidene group enhances its potential bioactivity.
1. Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Recent studies indicate that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that thiazolidinone derivatives could effectively inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15.5 | Apoptosis induction |
| Compound B | HeLa (Cervical) | 20.0 | Cell cycle arrest |
| Compound C | A549 (Lung) | 10.3 | Inhibition of proliferation |
2. Antimicrobial Activity
Thiazolidin-4-one derivatives have also shown promising antimicrobial activity. Research indicates that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Efficacy of Thiazolidin-4-One Derivatives
| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 0.5 µg/mL |
| Compound E | Escherichia coli | 1.0 µg/mL |
| Compound F | Candida albicans | 0.75 µg/mL |
3. Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE) is crucial for therapeutic strategies against neurodegenerative diseases like Alzheimer's. Some thiazolidinone derivatives have been identified as effective AChE inhibitors, suggesting potential applications in cognitive enhancement .
Table 3: AChE Inhibition Potency of Thiazolidinone Derivatives
| Compound | IC50 Value (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound G | 7.31 | -10.572 |
| Compound H | 8.82 | -8.821 |
Case Studies
Several case studies illustrate the effectiveness of thiazolidinone derivatives in clinical settings:
- In Vivo Anticancer Studies : A study involving a novel thioxothiazolidin-4-one derivative showed significant reduction in tumor size in murine models without notable side effects . This study underscores the potential for these compounds in cancer therapy.
- Molecular Docking Studies : Computational studies have revealed that these compounds can bind effectively to target proteins involved in cancer progression and neurodegeneration, providing insights into their mechanism of action .
Scientific Research Applications
Pharmaceutical Development
The compound's potential as a therapeutic agent is significant, particularly in the following areas:
Anticancer Activity
Preliminary studies suggest that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated anti-proliferative activity, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The thiazolidinone derivatives are known for their antimicrobial activities, making them suitable candidates for developing new antibiotics or antifungal agents. Their efficacy against resistant strains of bacteria is an area of active research.
Anti-inflammatory Effects
Research has indicated that compounds related to thiazolidinones can modulate inflammatory pathways. This could position the compound as a candidate for treating inflammatory diseases .
Material Science Applications
The unique structural features of this compound may also find applications in material science:
Polymer Chemistry
Due to its reactivity, the compound can be used as a building block in synthesizing novel polymers with specific properties. These polymers could have applications in coatings, adhesives, or drug delivery systems.
Nanotechnology
Incorporating this compound into nanomaterials could enhance their properties, such as biocompatibility or targeted delivery capabilities in biomedical applications.
Agricultural Chemistry
The antimicrobial properties of (Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one suggest potential use in agriculture:
Agrochemicals
This compound could be developed into agrochemicals aimed at protecting crops from pathogens. Its effectiveness against fungi and bacteria can contribute to sustainable agricultural practices by reducing reliance on traditional pesticides.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of similar compounds:
Chemical Reactions Analysis
Thiazolidinone Core Reactions
The 2-thioxothiazolidin-4-one ring is central to the compound's reactivity. Key reactions include:
The thione group (C=S) participates in S<sub>N</sub>Ar reactions with biothiols, as demonstrated by kinetic studies showing a Brønsted-type slope () of 0.45–0.67, indicating a borderline concerted/stepwise mechanism .
Ethoxybenzylidene Substituent Reactivity
The α,β-unsaturated ketone (enone) system undergoes:
Hyperconjugation between the C=O and C=C bonds stabilizes the enone, favoring 1,4-addition pathways .
Thiazolidinone Formation
The thiazolidinone ring is synthesized via condensation reactions between thiourea derivatives and α-keto acids. For example:
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Step 1 : Reaction of 4-ethoxybenzaldehyde with rhodanine yields the benzylidene-thiazolidinone intermediate .
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Step 2 : Alkylation of the intermediate with 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl bromide under basic conditions (K₂CO₃, DMF, 60°C) .
Dihydroquinoline Attachment
The dihydroquinoline moiety is introduced via Mitsunobu coupling or N-alkylation :
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N-Alkylation : Reaction of 3,4-dihydroquinoline with bromoacetyl derivatives in DMF/K₂CO₃ (yield: 64–72%) .
Hydrolysis
Under acidic/basic conditions, the thiazolidinone ring hydrolyzes:
Kinetic studies show pseudo-first-order degradation ( = 12 h at pH 7.4) .
Oxidation
The thione group oxidizes to sulfoxide () or sulfone () using H₂O₂ or mCPBA .
Biological Interaction Mechanisms
The compound’s bioactivity (e.g., antimicrobial, anticancer) is linked to:
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Thiol Group Adduct Formation : Covalent binding with cysteine residues in proteins via S<sub>N</sub>Ar reactions .
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Intercalation : Planar benzylidene group intercalates with DNA/RNA bases, disrupting replication .
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 3rd Position
The 3rd position of the thiazolidin-4-one core is critical for modulating biological activity. Key comparisons include:
- Cyclohexyl substituent : In (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, the cyclohexyl group contributes to anti-tyrosinase (IC₅₀: 1.8–8.7 µM) and antioxidant (DPPH scavenging: 60–85%) activities .
- Dihydroquinoline substituent: The target compound’s 3,4-dihydroquinoline moiety may improve π-π stacking interactions with enzyme active sites compared to simpler alkyl or aryl groups .
Substituent Variations at the 5th Position
The 5th-position benzylidene group influences steric and electronic properties:
- Isopropylbenzylidene : In antimicrobial studies, 5-(4-isopropylbenzylidene) analogs showed moderate activity against S. aureus (MIC: 16 µg/mL), suggesting substituent bulk impacts target binding .
- Heterocyclic extensions : Compounds like (Z)-5-([3-(4-isopropoxyphenyl)-1-phenylpyrazol-4-yl]methylene) derivatives () demonstrate expanded π-systems, enabling interactions with larger enzymatic pockets .
Q & A
Q. What are the optimal synthetic routes for preparing (Z)-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-5-(4-ethoxybenzylidene)-2-thioxothiazolidin-4-one, and how can reaction yields be improved?
- Methodological Answer : The compound’s core structure suggests a Knoevenagel condensation between a thioxothiazolidin-4-one precursor and an aldehyde derivative (e.g., 4-ethoxybenzaldehyde). Key steps include:
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Using 3,4-dihydroquinoline -derived precursors for the oxoethyl side chain.
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Reaction conditions: Reflux in acetic acid with ammonium acetate as a catalyst (to promote imine formation) .
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Solvent optimization (e.g., ethanol vs. methanol) and base selection (e.g., sodium hydroxide) to enhance yields .
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Purification via recrystallization (ethanol/water mixtures) or column chromatography.
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Yield Improvement : Adjust stoichiometry (1:1.2 molar ratio of aldehyde to thiazolidinone) and monitor reaction progress via TLC .
Table 1 : Comparative Yields Under Different Conditions
Solvent Catalyst Temperature Yield (%) Acetic acid NH₄OAc Reflux 78–85 Ethanol NaOH 80°C 65–72 Methanol KOH 70°C 60–68
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons, δ 125–140 ppm for sp² carbons) and the thioxo group (δ 190–200 ppm) .
- IR : Validate the C=S stretch (∼1200 cm⁻¹) and carbonyl groups (C=O at ∼1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 467.12) .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Testing :
- Use agar diffusion assays against Staphylococcus aureus and Escherichia coli at concentrations of 10–100 µg/mL .
- Compare zones of inhibition with positive controls (e.g., ampicillin).
- Anticancer Screening :
- MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
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Substituent Variation :
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Replace the 4-ethoxybenzylidene group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to assess effects on bioactivity .
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Modify the dihydroquinoline moiety to test steric/electronic impacts on target binding.
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In Silico Tools :
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Perform molecular docking (AutoDock Vina) against hemoglobin subunits (PDB: 1GZX) to predict binding modes .
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Data Analysis : Correlate logP values with antibacterial potency using linear regression models.
Table 2 : SAR of Benzylidene Substituents
Substituent Antibacterial Activity (Zone of Inhibition, mm) LogP 4-OCH₂CH₃ 18 ± 1.2 3.1 4-NO₂ 22 ± 1.5 2.8 4-CH₃ 15 ± 1.0 3.4
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Reproducibility Checks :
- Standardize assay protocols (e.g., Mueller-Hinton agar for antimicrobial tests) .
- Validate purity via HPLC (>95%) to exclude impurities affecting results .
- Mechanistic Studies :
- Use fluorescence quenching to assess interactions with bacterial DNA gyrase or human serum albumin .
- Meta-Analysis : Compare data across literature (e.g., PubChem BioAssay entries) to identify trends .
Q. How can computational models predict the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction :
- Use SwissADME to estimate bioavailability (e.g., Lipinski’s Rule compliance: MW <500, LogP <5).
- Predict CYP450 metabolism (e.g., CYP3A4 substrate likelihood) .
- Molecular Dynamics Simulations :
- Simulate binding stability (RMSD <2 Å) with hemoglobin subunits over 100 ns trajectories (GROMACS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
